trans-Fertaric acid

Overview

Description

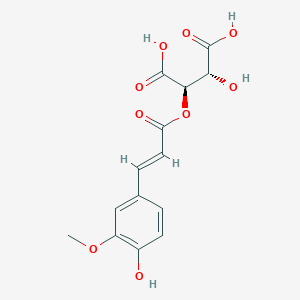

Trans-Fertaric acid is a useful organic compound for research related to life sciences . It is a hydroxycinnamic acid found in wine and grapes . It is an ester formed from ferulic acid bound to tartaric acid .

Synthesis Analysis

Trans-Fertaric acid is a metabolite of caftaric acid after caftaric acid has been fed to rats . In an experiment, novel ferulic acid derivatives with the core structure of diphenyl acrylic acids were synthesized .

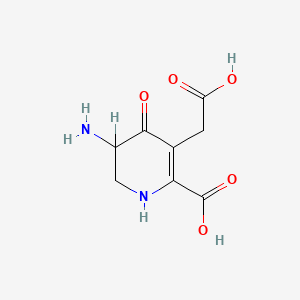

Molecular Structure Analysis

The molecular formula of trans-Fertaric acid is C14H14O9 . It has a molar mass of 326.257 g/mol .

Chemical Reactions Analysis

Trans-Fertaric acid is a metabolite of caftaric acid after caftaric acid has been fed to rats . It is found in plasma, kidney, and urine .

Physical And Chemical Properties Analysis

Trans-Fertaric acid has a molar mass of 326.257 g/mol . It is a hydroxycinnamic acid found in wine and grapes .

Scientific Research Applications

Antioxidant Properties

Trans-Fertaric acid is a derivative of 4-hydroxycinnamic acid, which is found in many food products, fruits, and beverages . It has scientifically proven antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Properties

In addition to its antioxidant properties, trans-Fertaric acid also has anti-inflammatory properties . This means it can help reduce inflammation in the body, which is a key factor in many chronic diseases.

Antibacterial Properties

Trans-Fertaric acid has been found to have antibacterial properties . This means it can help fight against harmful bacteria, potentially offering a natural alternative to antibiotics.

Cancer Treatment

Trans-Fertaric acid has shown anticancer activity against various types of cancer cells, including human renal adenocarcinoma (ACHN), human urinary bladder carcinoma (T24), human breast cancer (MDA-MB-231), and human osteosarcoma (143B and MG63) .

Neurodegenerative Diseases Treatment

Due to its low ability to permeate through biological barriers (e.g., the blood–brain barrier, BBB), its low bioavailability, and its fast elimination from the gastrointestinal tract after oral administration limit its clinical use, e.g., for the treatment of neurodegenerative diseases, such as Alzheimer’s disease . Therefore, new nanotechnological approaches are being developed to regulate the intracellular transport of ferulic acid .

Wine Making

Trans-Fertaric acid is also found in grape seeds and is an important component in the winemaking industry . It contributes to the antioxidant activity of wines and is a significant source of polyphenolic substances, which are important mainly in the production of red wines .

Mechanism of Action

Target of Action

Trans-Fertaric acid (FA) is a derivative of 4-hydroxycinnamic acid . It has been found to exhibit antioxidant, anti-inflammatory, and antibacterial properties . .

Mode of Action

Its antioxidant, anti-inflammatory, and antibacterial properties suggest that it may interact with various cellular components to exert its effects .

Biochemical Pathways

Trans-Fertaric acid is a metabolite of caftaric acid . After caftaric acid has been fed to rats, Fertaric acid is then found in plasma, kidney, and urine . .

Pharmacokinetics

Trans-Fertaric acid has low bioavailability and is quickly eliminated from the gastrointestinal tract after oral administration . Its ability to permeate through biological barriers, such as the blood-brain barrier, is also low . These factors limit its clinical use, for example, in the treatment of neurodegenerative diseases such as Alzheimer’s disease . To overcome these limitations, new nanotechnological approaches are being developed to regulate the intracellular transport of ferulic acid .

Result of Action

The cellular physiological effects of trans-Fertaric acid have been investigated in the H1299 human lung cancer cell line . .

Action Environment

The action of trans-Fertaric acid can be influenced by environmental factors. For example, the bioavailability of ferulic acid is dependent on the thermal treatment of food products . Boiling of whole-grain barley varieties has been observed to enhance the extractability of phenolic acids .

properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWXUSFCUBAMFH-WEPHUFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

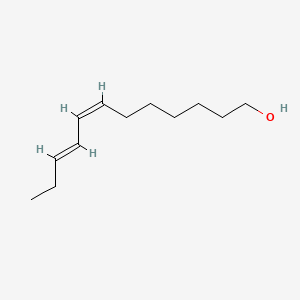

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

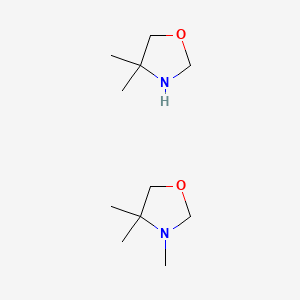

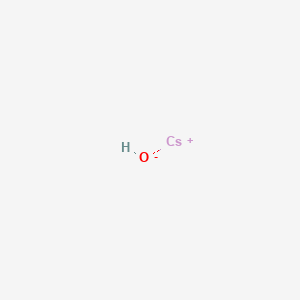

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

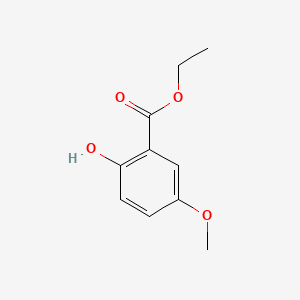

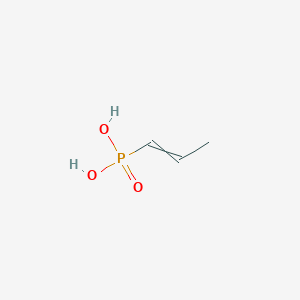

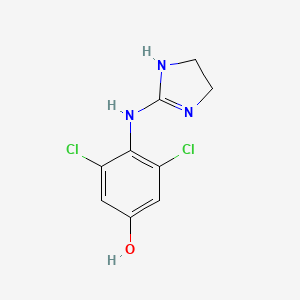

Feasible Synthetic Routes

Q & A

Q1: What is trans-fertaric acid and where is it found?

A1: Trans-fertaric acid is a phenolic compound found in certain fruits and plants, notably grapes [, , ]. It's often present alongside other related compounds like trans-caftaric acid.

Q2: Is trans-fertaric acid absorbed by the body?

A2: Research suggests that trans-fertaric acid can be absorbed directly, but it's also a product of trans-caftaric acid metabolism. In a rat study, both trans-fertaric acid and its precursor, trans-caftaric acid, were detected in plasma after direct administration of trans-caftaric acid into the stomach []. This indicates that trans-fertaric acid is absorbed and suggests it may also be formed within the body.

Q3: How is trans-fertaric acid detected and measured in research?

A4: Researchers commonly use High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, like Diode Array Detection (DAD) and Mass Spectrometry (MS), to identify and quantify trans-fertaric acid in samples like grapes and biological fluids [, , ]. These techniques provide accurate measurements and can differentiate trans-fertaric acid from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.